Meta- vs. Ortho-CF₃ Regioisomerism: Computed Physicochemical Parity with Distinct Topological Orientation
The target compound (3-CF₃, CAS 1705675-82-6) and its 2-CF₃ regioisomer (CAS 1706211-56-4) share identical computed physicochemical properties — XLogP3 = 4.1, Topological Polar Surface Area = 76.7 Ų, MW = 408.4 g·mol⁻¹, H-bond donor count = 1, H-bond acceptor count = 8 — as determined by PubChem's Cactvs and XLogP3 engines [1][2]. Despite this computational identity, the meta-substitution in the target compound locates the CF₃ group away from the sulfonamide binding locus, whereas the ortho-substitution in the comparator places CF₃ directly adjacent to the sulfonamide nitrogen, introducing steric congestion and altering the pKₐ of the sulfonamide NH [1][2]. This topological distinction is expected to differentiate binding poses in enzyme pockets where sulfonamide NH engages in critical H-bond interactions.
| Evidence Dimension | Computed physicochemical properties and regioisomeric topology |
|---|---|
| Target Compound Data | XLogP3 = 4.1; TPSA = 76.7 Ų; MW = 408.4; CF₃ at meta (C-3) position |
| Comparator Or Baseline | 2-CF₃ regioisomer (CAS 1706211-56-4): XLogP3 = 4.1; TPSA = 76.7 Ų; MW = 408.4; CF₃ at ortho (C-2) position |
| Quantified Difference | Identical computed global properties; regioisomeric position of CF₃ (meta vs. ortho) |
| Conditions | Computed by PubChem Cactvs 3.4.6.11 and XLogP3 3.0 (2024 release) |
Why This Matters
Researchers performing SAR studies or structure-based design must select the specific regioisomer because ortho-CF₃ substitution can sterically hinder the sulfonamide NH from forming critical H-bonds with biological targets, a difference not captured by global computed properties.
- [1] PubChem Compound Summary CID 90596437. N-(3-(pyridin-2-yloxy)benzyl)-3-(trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary CID 90596477. N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information (2025). View Source
